Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate
Overview
Description
Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate: is an organic compound with the molecular formula C13H19NO4 It is a derivative of phenylalanine, where the phenyl group is substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Knoevenagel condensation with ethyl cyanoacetate in the presence of a base such as piperidine to form ethyl 2-cyano-3-(3,4-dimethoxyphenyl)propanoate.
Reduction: The nitrile group in the intermediate is then reduced to an amine using hydrogenation over a palladium catalyst or by using lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then be re-esterified to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate: A positional isomer with methoxy groups at different positions.
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate: A structurally related compound with a thiophene ring.
Uniqueness
Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-6,8,10H,4,7,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPXBRGEMOUHQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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